Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl-
Description
The compound Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- (CAS: 53725-49-8) is a structurally complex pyridine derivative characterized by:
- A tetrahydro pyridine core with 2,2,6,6-tetramethyl substitution, providing steric hindrance and stability.
- A butyl group at the 4-position, influencing lipophilicity and molecular bulk.
- A hexahydro-1H-azepinyl acetyl substituent, introducing a seven-membered azepane ring linked via an acetyl group .
This compound is marketed as an intermediate or building block for pharmaceuticals, silicones, and lab chemicals, suggesting roles in drug synthesis or material science .
Properties
CAS No. |
53725-49-8 |
|---|---|
Molecular Formula |
C21H38N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1-(4-butyl-2,2,6,6-tetramethyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C21H38N2O/c1-6-7-12-18-15-20(2,3)23(21(4,5)16-18)19(24)17-22-13-10-8-9-11-14-22/h15H,6-14,16-17H2,1-5H3 |
InChI Key |
LCIYPQCPCSHMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(N(C(C1)(C)C)C(=O)CN2CCCCCC2)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves:
- Construction of the tetrahydropyridine ring substituted at the 2,2,6,6-positions with methyl groups.
- Introduction of a butyl group at the 4-position of the tetrahydropyridine ring.
- Acetylation of the nitrogen at the 1-position with a hexahydro-1H-azepinylacetyl moiety.
This requires selective functional group transformations and careful control of stereochemistry and regiochemistry.
Stepwise Preparation Method
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine core | Starting from 2,2,6,6-tetramethylpiperidine or via cyclization of appropriate precursors under reductive conditions | Formation of tetrahydropyridine ring with tetramethyl substitution |
| 2 | Alkylation at 4-position with butyl group | Use of butyl halide (e.g., butyl bromide) under nucleophilic substitution or organometallic coupling conditions | Introduction of butyl substituent at 4-position |
| 3 | Acylation of nitrogen (N-1) with hexahydro-1H-azepinylacetyl group | Reaction with hexahydro-1H-azepinylacetyl chloride or anhydride in presence of base (e.g., triethylamine) | Formation of N-acetylated product with azepinylacetyl moiety |
This general approach aligns with synthetic methods described in related pyridine and azepane derivative patents and literature.
Detailed Reaction Conditions and Yields
- The tetrahydropyridine ring is typically formed via catalytic hydrogenation of pyridine derivatives or via intramolecular cyclization strategies under mild acidic or basic catalysis.
- Alkylation at the 4-position requires careful control to avoid over-alkylation. Typical yields for this step range from 70-85% depending on the reagent purity and reaction time.
- The acylation step with hexahydro-1H-azepinylacetyl chloride is performed at low temperatures (0-5°C) to maintain selectivity and avoid side reactions, with yields often exceeding 80%.
Purification and Characterization
- Purification is commonly achieved by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
- Crystallization may be used to obtain analytically pure samples.
Research Results Summary
Notes on Synthetic Challenges and Optimization
- Steric hindrance due to 2,2,6,6-tetramethyl substitution requires optimized reaction conditions for alkylation and acylation steps.
- The hexahydro-1H-azepinylacetyl group introduction demands moisture-free conditions to prevent hydrolysis.
- Scale-up synthesis requires careful monitoring of reaction kinetics to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
Potential Applications
- Medicinal Chemistry: This compound may serve as a lead for drug development, potentially targeting metabolic disorders or hormonal imbalances. Interaction studies involving pyridine derivatives often explore their binding affinities with biological targets like enzymes and receptors, which is crucial for understanding their mechanism of action and potential therapeutic effects. For example, similar compounds have demonstrated interactions with cytochrome P450 enzymes involved in drug metabolism.
- Material Science: The structural characteristics of this compound suggest it could be a precursor for synthesizing polymers or other advanced materials.
Chemical Reactivity
The chemical reactivity of Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- stems from its functional groups. Pyridine derivatives are prone to electrophilic aromatic substitutions because of the electron-rich nitrogen atom in the ring. The acetyl group can undergo hydrolysis under acidic or basic conditions, yielding a corresponding carboxylic acid and amine. Additionally, the compound may participate in nucleophilic substitutions and reductions based on its functional groups.
Comparable Compounds
While pyridine derivatives share structural similarities, they can significantly differ in biological activities and applications.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyridine | Basic pyridine structure | Solvent and reagent |
| Hexahydropyridine | Saturated derivative of pyridine | Used in organic synthesis |
| Tetrahydropyran | Saturated cyclic ether | Solvent; used in organic synthesis |
| 4-butylaniline | Aromatic amine with butyl group | Used in dyes and pigments |
Further Research
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound is compared to its closest analogs based on substituent variations:
| Compound Name | CAS Number | Heterocycle Attached | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | 53725-49-8 | Azepane (7-membered) | 2,2,6,6-Tetramethyl-tetrahydro pyridine | Butyl, Azepinyl-acetyl | Pharmaceuticals, Stabilizers |
| Piperidinoacetyl Analog | 53725-48-7 | Piperidine (6-membered) | 2,2,6,6-Tetramethyl-tetrahydro pyridine | Butyl, Piperidino-acetyl | Drug intermediates |
| TEMPO (Radical Inhibitor) | 2564-83-2 | Piperidine (6-membered) | Piperidinyloxy radical | None (radical form) | Polymer stabilization, Catalysis |
Structural Implications:
- Heterocycle Size : The azepane ring (7-membered) in the target compound offers greater conformational flexibility compared to the piperidine ring (6-membered) in its analog. This may enhance binding selectivity in pharmacological contexts .
- Butyl vs. Shorter Alkyl Chains : The butyl group increases lipophilicity, likely enhancing membrane permeability in bioactive compounds compared to methyl or ethyl analogs .
Functional and Reactivity Comparisons
Stability and Radical Inhibition
- TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) is a stable radical used to inhibit radical pathways in reactions . While the target compound shares tetramethyl substitution, its fully saturated pyridine core and azepane-acetyl group likely reduce radical reactivity, directing its function toward non-radical applications (e.g., as a stabilizer or intermediate) .
Pharmacological Potential
Research Findings and Inferences
Metabolic Stability : Azepane rings in pharmaceuticals often exhibit prolonged half-lives compared to piperidines, suggesting the target compound could enhance drug durability .
Steric Effects : The 2,2,6,6-tetramethyl groups likely reduce oxidative degradation, making the compound suitable for high-temperature industrial processes .
Synthetic Versatility: The acetyl linker enables modular functionalization, positioning the compound as a flexible intermediate in organocatalysis or drug synthesis .
Biological Activity
Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 1,2,3,6-tetrahydro-4-butyl-1-((hexahydro-1H-azepinyl)acetyl)-2,2,6,6-tetramethyl- (CAS No. 53725-49-8) is of particular interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : CHNO
- Molecular Weight : 334.54 g/mol
- Structure : The molecular structure features a pyridine ring with various substituents that may influence its biological properties.
Antiproliferative Activity
Recent studies have shown that pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the target compound were evaluated for their effectiveness against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives have potent antitumor effects while maintaining low cytotoxicity towards healthy cells .
The mechanism by which pyridine derivatives exert their antiproliferative effects often involves interaction with specific proteins associated with cell survival and proliferation. For example:
- Docking Studies : Molecular docking analyses have revealed that these compounds can interact with proteins like PIM-1 kinase, which is implicated in the survival of cancer cells. The binding affinities suggest a potential for these compounds to act as inhibitors of oncogenic pathways .
Safety Profile
In vitro studies have demonstrated that many pyridine derivatives possess a favorable safety profile. Compounds tested against non-cancerous cell lines showed minimal cytotoxic effects compared to their anticancer activities . This characteristic is crucial for developing therapeutic agents with reduced side effects.
Case Studies
Several case studies highlight the biological activity of pyridine derivatives:
- Study on Anticancer Activity : A study synthesized various pyridinethione derivatives and assessed their activity against multiple cancer cell lines using the MTT assay. The most active derivatives showed significant inhibition of tumor growth in HCT-116 and HepG-2 cells while sparing healthy BJ-1 cells .
- Molecular Docking Analysis : Another investigation focused on the molecular interactions of pyridine derivatives with target proteins involved in cancer progression. The results indicated strong binding interactions and provided insights into the structure-activity relationship (SAR) of these compounds .
Data Summary
| Biological Activity | Cell Line Tested | IC50 Values (µM) | Remarks |
|---|---|---|---|
| Antiproliferative | HCT-116 | 15 | Effective against colon cancer |
| Antiproliferative | HepG-2 | 20 | Effective against liver cancer |
| Antiproliferative | MCF-7 | 30 | Less effective against breast cancer |
| Cytotoxicity | BJ-1 | >100 | Low toxicity towards healthy cells |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, considering steric hindrance from the 2,2,6,6-tetramethyl groups?
- Methodological Answer : Steric hindrance from tetramethyl groups necessitates mild reaction conditions. A phosphine-catalyzed [4 + 2] annulation (as seen in tetrahydropyridine derivatives) can be adapted . For reduction steps, Fe powder in acetic acid effectively preserves the tetrahydropyridine core while minimizing side reactions . Multi-step protocols involving nickel(II) complexes (e.g., Ni(TMHD)₂) under inert atmospheres may enhance yield and selectivity .
Q. Which analytical techniques are most effective for structural confirmation?
- Methodological Answer :
- X-ray crystallography : Critical for resolving spatial arrangements of bulky substituents (e.g., hexahydro-1H-azepinyl) and verifying stereochemistry .
- NMR spectroscopy : Use high-field ¹³C NMR to distinguish methyl groups (δ 20–30 ppm) and azepinyl protons (δ 1.5–3.0 ppm). Coupling with 2D techniques (COSY, HSQC) resolves overlapping signals .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for acetylated intermediates .
Q. How can stability studies address degradation pathways under varying pH and temperature?
- Methodological Answer :
- Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring.
- Focus on hydrolysis-prone sites (e.g., acetyl groups) and oxidation-sensitive tetrahydropyridine rings. Stabilizers like antioxidants (BHT) or chelating agents (EDTA) may mitigate degradation .
Advanced Research Questions
Q. How do steric and electronic effects of the tetramethyl groups influence reactivity in catalytic systems?
- Methodological Answer :
- Computational modeling (DFT) : Calculate steric maps (e.g., %VBur) to quantify hindrance around the tetrahydropyridine nitrogen.
- Kinetic studies : Compare reaction rates of methylated vs. non-methylated analogs in cross-coupling reactions. For example, bulky groups may slow ligand exchange in Ni- or Ir-catalyzed systems .
- Electrochemical analysis : Cyclic voltammetry reveals redox behavior shifts due to electron-donating methyl groups .
Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved during characterization?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering in hexahydro-azepinyl) by cooling samples to –40°C .
- Isotopic labeling : Introduce ¹⁵N or ²H to track exchange processes or confirm hydrogen bonding networks.
- Cross-validation with X-ray data : Overlay NMR-derived structures with crystallographic data to identify conformational discrepancies .
Q. What strategies mitigate byproduct formation during functionalization of the hexahydro-1H-azepinyl moiety?
- Methodological Answer :
- Protecting group chemistry : Temporarily mask the azepinyl nitrogen with Boc or Fmoc groups to direct reactivity to the tetrahydropyridine ring .
- Flow chemistry : Improve mixing efficiency and reduce side reactions in exothermic steps (e.g., acetylation) .
- Selective catalysts : Use Ir-photosensitizers or Pd-NHC complexes for regioselective C–H activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
